N-(6-chloro-3-nitropyridin-2-yl)acetamide
Description
Historical Development and Significance of Halogenated Nitropyridines in Organic Synthesis
Halogenated pyridines have long been recognized as versatile building blocks in organic synthesis. The presence of a halogen atom provides a reactive handle for a variety of cross-coupling reactions and nucleophilic substitutions, enabling the construction of more complex molecular architectures. The regioselective halogenation of pyridines has been a subject of extensive research, with methodologies evolving to provide greater control over the position of halogenation.
The introduction of a nitro group to the pyridine (B92270) ring further activates the molecule, particularly towards nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the nitro group facilitates the displacement of leaving groups, such as halogens, by a wide range of nucleophiles. This reactivity has been historically significant in the synthesis of substituted pyridines that are otherwise difficult to access. Nitropyridines, therefore, serve as crucial intermediates in the preparation of a diverse array of biologically active molecules and functional materials. The combination of both a halogen and a nitro group on the pyridine scaffold, as seen in halogenated nitropyridines, creates a highly versatile and reactive intermediate for synthetic chemists.
Overview of Prior Research on Similar Pyridine Derivatives and Acetamide (B32628) Compounds
The broader family of pyridine derivatives has been a focal point of extensive research, particularly in the realm of medicinal chemistry. The pyridine scaffold is a common motif in many approved drugs, highlighting its importance in the development of new therapeutic agents. Research has shown that the biological activity of pyridine derivatives can be finely tuned by altering the nature and position of substituents on the ring.
Similarly, acetamide-containing compounds represent a significant class of molecules with diverse applications. The acetamide functional group is present in numerous pharmaceuticals and plays a crucial role in their biological activity. Research on N-aryl acetamides has demonstrated their potential as antimicrobial and anti-inflammatory agents. The synthesis and reactivity of chloroacetamides have also been extensively studied, as the chlorine atom provides a convenient site for further functionalization. The study of compounds that integrate both the pyridine and acetamide moieties, such as 2-acetamidopyridine, has revealed their utility as intermediates in the synthesis of various biologically active molecules.
While specific research on N-(6-chloro-3-nitropyridin-2-yl)acetamide is not extensively documented in publicly available literature, the foundational knowledge from studies on related halogenated nitropyridines and acetamide derivatives provides a strong basis for understanding its potential chemical behavior and significance. A plausible synthetic route to this compound would involve the ammonolysis of 2,6-dichloro-3-nitropyridine (B41883) to yield 2-amino-6-chloro-3-nitropyridine (B151482), followed by acylation of the amino group with acetic anhydride (B1165640) or acetyl chloride. chemicalbook.comgoogle.com
Below is a data table summarizing the key properties of this compound based on available chemical database information.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 139086-97-8 |
| Molecular Formula | C₇H₆ClN₃O₃ |
| Molecular Weight | 215.59 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Appearance | Not available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(6-chloro-3-nitropyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O3/c1-4(12)9-7-5(11(13)14)2-3-6(8)10-7/h2-3H,1H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNSKFDHCYKQJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 6 Chloro 3 Nitropyridin 2 Yl Acetamide and Its Precursors
Classical and Contemporary Approaches to 2-Aminopyridines
The 2-aminopyridine (B139424) moiety is a crucial structural motif in pharmaceuticals and agrochemicals. postapplescientific.com Its synthesis, and that of its derivatives, has been a subject of extensive research, leading to a variety of classical and contemporary methods.
Classical methods for pyridine (B92270) ring synthesis, such as the Hantzsch synthesis, involve the condensation of a β-keto acid, an aldehyde, and ammonia (B1221849), followed by an oxidation step to yield the pyridine derivative. wikipedia.orgpharmaguideline.com Another foundational method is the Chichibabin pyridine synthesis, which typically uses condensation reactions of aldehydes and ketones with ammonia. postapplescientific.comwikipedia.org While these methods are fundamental, they can suffer from low yields and lack of specific regioselectivity for highly substituted targets. baranlab.org
Contemporary approaches offer milder conditions and greater control. These include single-step conversions of N-vinyl or N-aryl amides into pyridine derivatives acs.org and various cycloaddition reactions. baranlab.org However, for assembling precursors like 6-chloro-3-nitropyridin-2-amine, the most direct and industrially relevant route involves the functionalization of a pre-existing, suitably substituted pyridine ring.
The immediate precursor for N-(6-chloro-3-nitropyridin-2-yl)acetamide is 2-amino-6-chloro-3-nitropyridine (B151482) . The synthesis of this intermediate is efficiently achieved via a nucleophilic aromatic substitution reaction known as ammonolysis. The starting material for this process is 2,6-dichloro-3-nitropyridine (B41883) . google.com This reaction involves the selective replacement of one chlorine atom by an amino group.
The ammonolysis is typically carried out by treating 2,6-dichloro-3-nitropyridine with an ammonia source. google.comchemicalbook.com Common reagents include aqueous ammonia or ammonia gas dissolved in a polar solvent like methanol (B129727) or isopropanol (B130326). echemi.comprepchem.com The reaction proceeds at moderate temperatures, for instance, 20-40°C, and the product, 2-amino-6-chloro-3-nitropyridine, often precipitates from the reaction mixture and can be isolated by simple filtration. google.comechemi.com The starting material, 2,6-dichloro-3-nitropyridine, is itself synthesized by the nitration of 2,6-dichloropyridine (B45657) using a mixture of concentrated nitric and sulfuric acids. google.com
Acylation Strategies for the Formation of this compound
The final step in the synthesis is the N-acylation of the 2-amino-6-chloro-3-nitropyridine precursor. This reaction forms an amide bond by introducing an acetyl group onto the exocyclic amino group.
Conventional acylation involves the reaction of the amine with a highly reactive acetylating agent, such as acetyl chloride or acetic anhydride (B1165640) . commonorganicchemistry.comnih.gov These reactions are typically rapid and high-yielding. When acetyl chloride is used, an equivalent of hydrochloric acid (HCl) is produced, which must be neutralized to prevent protonation of the starting amine, which would render it unreactive. ias.ac.in A stoichiometric amount of a base, such as pyridine or triethylamine (B128534), is commonly added as an acid scavenger. researchgate.netderpharmachemica.com
Similarly, using acetic anhydride generates a molecule of acetic acid as a byproduct. While less corrosive than HCl, a base is still often employed to drive the reaction to completion. The choice of solvent can vary, with chlorinated solvents like dichloromethane (B109758) being common. google.com
Modern synthetic chemistry emphasizes the use of milder and more efficient catalytic methods. In the context of N-acylation, nucleophilic catalysts are widely employed to enhance the reaction rate, allowing for the use of less reactive acylating agents or lower reaction temperatures.
Other contemporary approaches include photocatalytic methods, which can activate pyridine derivatives for C-H acylation, although N-acylation remains more common via nucleophilic catalysis. acs.org The development of electrochemical N-acylation in aqueous media also represents a move towards milder and more sustainable protocols. rsc.org
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing reaction parameters is critical for maximizing yield, minimizing impurities, and ensuring process efficiency. For the two main steps in the synthesis of this compound, key variables can be fine-tuned.
For the initial ammonolysis of 2,6-dichloro-3-nitropyridine, parameters to optimize include the source and concentration of ammonia, the choice of solvent, temperature, and reaction time. Using aqueous ammonia in an alcohol like methanol or isopropanol at temperatures between 25-40°C for several hours has proven effective. google.comechemi.com
For the subsequent N-acylation step, several factors are crucial. A patent describing a similar reaction, the acylation of 4-chloro-2-amino-3-nitropyridine with cyclopropanecarbonyl chloride, provides valuable insight. google.com Key parameters from this process that can be applied and optimized include:
Solvent: Chlorinated solvents such as dichloromethane are effective.
Temperature: The reaction is highly exothermic and requires careful temperature control. Performing the addition of the acyl chloride at low temperatures, such as -15 to -5°C, is crucial to control the reaction rate and prevent side reactions. google.com
Base: A tertiary amine base like triethylamine or pyridine is used to neutralize the generated HCl.
Reaction Time: After the initial low-temperature addition, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure completion. google.com
The following interactive table summarizes key parameters and typical conditions for the synthesis.
| Reaction Step | Parameter | Condition/Reagent | Typical Value/Range | Effect on Yield/Purity |
| Ammonolysis | Starting Material | 2,6-dichloro-3-nitropyridine | N/A | Purity of starting material is crucial. |
| Reagent | Aqueous Ammonia | 20-30% solution | Excess ammonia drives the reaction. | |
| Solvent | Isopropyl Alcohol / Methanol | N/A | Affects solubility and product precipitation. | |
| Temperature | 20-40°C | Maintained for 20-24 hours | Higher temp may increase side products. | |
| N-Acylation | Starting Material | 2-amino-6-chloro-3-nitropyridine | N/A | Dryness is important to avoid acylating agent decomposition. |
| Reagent | Acetyl Chloride | 1.0 - 1.2 equivalents | Excess ensures complete conversion. | |
| Solvent | Dichloromethane | N/A | Good solubility for reactants. | |
| Base | Triethylamine / Pyridine | 1.0 - 1.2 equivalents | Neutralizes HCl byproduct effectively. | |
| Temperature | -15 to 5°C (addition), then 25-35°C | Maintained for 2-4 hours | Low initial temp controls exothermicity and improves purity. |
Scalable Synthesis and Process Chemistry Considerations for this compound
Translating a laboratory synthesis to a large-scale industrial process requires careful consideration of safety, cost, efficiency, and environmental impact.
For the synthesis of the 2-amino-6-chloro-3-nitropyridine precursor, the use of gaseous ammonia and common alcoholic solvents like isopropanol is feasible on a large scale. prepchem.com However, handling large quantities of ammonia gas requires specialized equipment and safety protocols. The isolation of the product by filtration is a significant advantage for scale-up, as it avoids complex and costly chromatographic purification. google.com
The N-acylation step presents several process chemistry challenges. The reaction with acetyl chloride is highly exothermic and requires a robust cooling system to maintain the low temperatures necessary for safe and selective transformation. google.com The use of chlorinated solvents like dichloromethane is effective but is coming under increasing environmental scrutiny, prompting investigation into alternative solvents. Work-up typically involves aqueous washes to remove the base hydrochloride salt and any excess reagents, followed by crystallization of the final product from a suitable solvent like ethyl acetate (B1210297). google.com This crystallization step is crucial for achieving the high purity required for pharmaceutical applications.
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry aims to make chemical processes more environmentally benign. humanjournals.com The synthesis of this compound can be evaluated against these principles.
Use of Safer Chemicals and Solvents: The conventional synthesis employs hazardous materials, including acetyl chloride (which is highly corrosive and reacts violently with water) and chlorinated solvents. nih.govias.ac.in Green chemistry encourages replacing these with safer alternatives. For instance, using acetonitrile (B52724) as both a solvent and acetyl source, catalyzed by alumina, presents a safer alternative to traditional acylating agents. nih.gov Similarly, developing syntheses in greener solvents like water or ionic liquids is a key goal. humanjournals.commdpi.com
Catalysis: The use of catalytic amounts of a substance is superior to using stoichiometric reagents. The application of DMAP or other nucleophilic catalysts in the acylation step is a prime example of this principle. acs.org A catalyst can dramatically increase reaction efficiency without being consumed in the process, reducing waste. The use of solid, recyclable acid catalysts like sulfated zirconia in acylation reactions also aligns with green principles by simplifying product separation and catalyst reuse. rsc.org
Waste Prevention: The ideal synthesis produces no waste. In this process, the formation of hydrochloride or acetate salts from the base used in the acylation step constitutes a significant waste stream. Optimizing the reaction to minimize byproducts and developing routes that avoid the need for stoichiometric acid scavengers would improve the process's green credentials.
By integrating catalytic methods, choosing safer reagents and solvents, and optimizing for energy efficiency and atom economy, the synthesis of this compound can be made more sustainable.
Chemical Reactivity and Mechanistic Investigations of N 6 Chloro 3 Nitropyridin 2 Yl Acetamide
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chloro Position of N-(6-chloro-3-nitropyridin-2-yl)acetamidewikipedia.org,masterorganicchemistry.com
The pyridine (B92270) ring is inherently electron-deficient compared to benzene, making it more susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂), which can stabilize the negatively charged intermediate formed during the reaction. In N-(6-chloro-3-nitropyridin-2-yl)acetamide, the chloro group at the 6-position is para to the activating nitro group at the 3-position, making it an excellent site for nucleophilic aromatic substitution (SNAr).
Scope and Limitations with Various Nucleophiles
The chloro substituent at the C6 position of this compound is readily displaced by a variety of nucleophiles. The reaction's success and rate are dependent on the nucleophilicity of the attacking species and the reaction conditions. The scope of nucleophiles includes nitrogen, oxygen, and sulfur-based reagents.
Nitrogen Nucleophiles: Primary and secondary amines, as well as N-heterocycles, are effective nucleophiles for this transformation. For instance, reactions with aliphatic amines like piperidine (B6355638) or aromatic amines such as aniline (B41778) would be expected to proceed, yielding the corresponding 6-amino-substituted pyridines. The general reaction is robust, though the nucleophilicity of the amine plays a crucial role; already less nucleophilic anilines that are further substituted with electron-withdrawing groups may require more forcing conditions. nih.gov
Oxygen Nucleophiles: Alkoxides, such as sodium methoxide, readily displace the chloride to form the corresponding 6-methoxy derivative. The reaction with phenoxides is also feasible.
Sulfur Nucleophiles: Thiolates are excellent nucleophiles in SNAr reactions due to their high polarizability and nucleophilicity. The reaction with reagents like sodium thiophenoxide would efficiently produce the 6-thiophenyl ether.
The table below illustrates the expected products from the reaction of this compound with a range of representative nucleophiles, based on established SNAr reactivity of similar systems.
| Nucleophile (Nu-H) | Reagent | Expected Product |
| Piperidine | Piperidine, Base | N-(3-nitro-6-(piperidin-1-yl)pyridin-2-yl)acetamide |
| Aniline | Aniline, Base | N-(3-nitro-6-(phenylamino)pyridin-2-yl)acetamide |
| Methanol (B129727) | Sodium Methoxide | N-(6-methoxy-3-nitropyridin-2-yl)acetamide |
| Thiophenol | Sodium Thiophenoxide | N-(3-nitro-6-(phenylthio)pyridin-2-yl)acetamide |
A limitation can be observed with very bulky nucleophiles, where steric hindrance from the adjacent acetamido group at the C2 position might slow down the reaction rate, although the primary site of attack remains C6.
Kinetic Studies and Mechanistic Pathways of SNAr
The generally accepted mechanism for SNAr reactions proceeds via a two-step addition-elimination sequence. wikipedia.org In the first step, which is typically rate-determining, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group (C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com
For this compound, the negative charge of this intermediate is effectively delocalized onto the electronegative nitrogen atom of the pyridine ring and, crucially, onto the oxygen atoms of the para-nitro group. This stabilization is key to the facility of the reaction. In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored.
Regioselectivity and Stereoelectronic Effects in Pyridine SNAr
Regioselectivity in the SNAr of substituted pyridines is dictated by the electronic effects of the substituents. Nucleophilic attack is strongly favored at positions ortho and para to the ring nitrogen and to other electron-wthdrawing groups. youtube.com
In the case of this compound, the key directing groups are the ring nitrogen, the nitro group at C3, and the acetamido group at C2.
Nitro Group (C3): The -NO₂ group is a powerful activating group. It activates the ortho (C2 and C4) and para (C6) positions towards nucleophilic attack through resonance stabilization of the Meisenheimer complex.
Ring Nitrogen: The pyridine nitrogen inherently makes the ortho (C2, C6) and para (C4) positions more electrophilic.
Acetamido Group (C2): The N-acetamido group (-NHCOCH₃) has a more complex role. While the nitrogen lone pair can be electron-donating through resonance, the acetyl group is electron-withdrawing. Furthermore, its presence at the C2 position introduces significant steric bulk.
The leaving group is at C6, which is para to the strongly activating nitro group and ortho to the ring nitrogen. This makes C6 the most electrophilic and sterically accessible site for nucleophilic attack. An attack at any other position is electronically and sterically disfavored. The acetamido group at C2, being ortho to the nitro group, sterically hinders any potential attack at the C2 position and its electronic influence is secondary to the powerful directing effect of the nitro group on the C6 position.
Reduction Chemistry of the Nitro Group in this compound
The nitro group of this compound is a versatile functional group that can undergo reduction to various oxidation states, most commonly to the corresponding amine. The choice of reducing agent and reaction conditions determines the final product.
Selective Reduction Methods to Amino and Hydroxylamino Derivatives
The most common transformation of the nitro group is its complete reduction to a primary amine. This provides a synthetic route to N-(3-amino-6-chloropyridin-2-yl)acetamide, a valuable intermediate for further functionalization.
Common Reduction Methods:
Metal-Acid Systems: A widely used and effective method for reducing aromatic nitro compounds is the use of a metal in acidic medium. Reagents such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or iron powder (Fe) in acetic acid are known to cleanly reduce the nitro group to an amine with high yield and good functional group tolerance. researchgate.net For instance, the reduction of nitro-acetanilides to amino-acetanilides using iron in acetic acid is a well-established procedure.
Catalytic Hydrogenation: While catalytic hydrogenation (e.g., H₂, Pd/C) is a powerful reduction method, it can sometimes lead to dehalogenation (hydrodechlorination) as a side reaction, which would replace the C6-chloro substituent with hydrogen. Therefore, chemo-selective methods like metal-acid reductions are often preferred to preserve the chloro group.
The selective reduction to the intermediate hydroxylamine (B1172632) (N-(6-chloro-3-(hydroxylamino)pyridin-2-yl)acetamide) is more challenging and requires milder reducing agents and carefully controlled conditions.
The table below summarizes common methods for the reduction of the nitro group.
| Reagent(s) | Product | Notes |
| Fe / CH₃COOH | N-(3-amino-6-chloropyridin-2-yl)acetamide | High chemoselectivity, chloro group is retained. |
| SnCl₂ / HCl | N-(3-amino-6-chloropyridin-2-yl)acetamide | Another classic and reliable method. researchgate.net |
| H₂, Pd/C | N-(3-amino-6-chloropyridin-2-yl)acetamide | Risk of hydrodechlorination as a side reaction. |
Formation of Dimeric and Polymeric Products via Nitro Reduction
Under specific reductive conditions, partial reduction of the nitro group can lead to condensation reactions between intermediates, resulting in the formation of dimeric products such as azoxy and azo compounds.
The formation of azoxy compounds typically involves the condensation of a nitroso intermediate (Ar-NO) and a hydroxylamine intermediate (Ar-NHOH), both of which are formed during the stepwise reduction of the nitro group. google.com Conditions that favor the formation and reaction of these intermediates can lead to dimeric products. For example, the reduction of nitropyridines using alkali hydroxides (like KOH or NaOH) in alcoholic solvents has been shown to be a direct method for synthesizing symmetrical azoxypyridines. nih.gov Electrochemical methods also offer a controlled way to generate azoxy or azo compounds by tuning the reduction potential. nih.gov
Therefore, subjecting this compound to such conditions would likely produce the corresponding dimeric azoxy compound, 2,2'-bis(acetylamino)-6,6'-dichloro-3,3'-azoxypyridine. Further reduction of the azoxy compound can yield the corresponding azo derivative.
Reactions of the Acetamide (B32628) Moiety in this compound
The acetamide group in this compound presents opportunities for various chemical transformations, including hydrolysis, transamidation, and cyclization reactions.
The acetamide linkage in this compound can undergo hydrolysis under acidic or basic conditions to yield 6-chloro-3-nitropyridin-2-amine and acetic acid. The electron-withdrawing nature of the nitro group on the pyridine ring is expected to influence the rate of this hydrolysis.
Transamidation, the reaction of the acetamide with an amine to form a new amide and acetamide as a byproduct, is also a potential transformation. This reaction would typically require a catalyst or harsh reaction conditions to proceed.
The nitrogen atom of the acetamide group can participate in intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. The specific products formed would depend on the reaction conditions and the presence of other functional groups. For instance, reactions that involve the displacement of the adjacent chloro group by the acetamide nitrogen could lead to the formation of fused bicyclic systems.
Metal-Catalyzed Cross-Coupling Reactions Involving this compound
The chloro substituent at the 6-position of the pyridine ring makes this compound a suitable substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and a halide or triflate. libretexts.orgorganic-chemistry.org In the case of this compound, the chloro group can be replaced by an aryl, heteroaryl, or vinyl group from the corresponding boronic acid. This reaction provides a versatile method for the synthesis of a wide range of substituted nitropyridine derivatives. The general scheme for a Suzuki-Miyaura coupling is shown below:
Reactants: this compound, an organoboron reagent (e.g., arylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).
Product: N-(6-substituted-3-nitropyridin-2-yl)acetamide, where the substituent is derived from the organoboron reagent.
Similarly, the Stille coupling utilizes an organotin reagent in place of the organoboron compound. While effective, the toxicity of organotin compounds often makes the Suzuki-Miyaura coupling a more favorable choice. libretexts.org
A representative Suzuki-Miyaura coupling reaction is detailed in the table below:
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| This compound | Phenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | Sodium Carbonate | N-(6-phenyl-3-nitropyridin-2-yl)acetamide |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines to introduce a new amino substituent at the 6-position.
Furthermore, analogous palladium-catalyzed C-O and C-S coupling reactions can be employed to introduce alkoxy, aryloxy, or thioether groups by reacting this compound with alcohols, phenols, or thiols, respectively. These reactions significantly expand the synthetic utility of the starting material.
The following table summarizes these coupling reactions:
| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | N-(6-(amino)-3-nitropyridin-2-yl)acetamide |
| C-O Coupling | Alcohol/Phenol | Pd(OAc)₂ / Xantphos | N-(6-(alkoxy/aryloxy)-3-nitropyridin-2-yl)acetamide |
| C-S Coupling | Thiol | Pd(OAc)₂ / DavePhos | N-(6-(thioether)-3-nitropyridin-2-yl)acetamide |
Photo- and Radical Chemistry of this compound
The presence of a nitro group on the pyridine ring suggests that this compound may exhibit interesting photochemical and radical reactivity. The nitro group can be reduced to form reactive radical intermediates.
Photochemical reactions of nitroaromatic compounds can involve various transformations, including photoreduction of the nitro group, and in some cases, intramolecular rearrangements or cyclizations. The specific photochemical behavior of this compound would depend on the irradiation wavelength and the reaction medium.
Radical reactions involving this compound could be initiated by radical initiators or through single-electron transfer processes. The resulting radicals could then participate in a variety of reactions, such as addition to double bonds or hydrogen atom abstraction. For example, radical cyclization from related chloroacetamides has been used to synthesize nitrogen-containing heterocycles. ub.edu
Advanced Spectroscopic and Structural Characterization of N 6 Chloro 3 Nitropyridin 2 Yl Acetamide
High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies and Isotopic Pattern Analysis
High-resolution mass spectrometry is an essential tool for determining the elemental composition of a molecule with high accuracy and for probing its fragmentation pathways. For N-(6-chloro-3-nitropyridin-2-yl)acetamide (C₇H₆ClN₃O₃), the theoretical exact mass is 215.00977 Da. nih.gov HRMS analysis would be expected to yield a measured mass within a few parts per million (ppm) of this value, confirming the molecular formula.
A key feature in the mass spectrum of this compound is the isotopic pattern arising from the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, with a peak intensity ratio of roughly 3:1, which serves as a clear indicator of the presence of a single chlorine atom in the molecule.
Mechanistic insights can be gained from tandem MS (MS/MS) experiments, where the molecular ion is fragmented to reveal structural information. Plausible fragmentation pathways for this compound include:
Loss of ketene (B1206846) (CH₂=C=O): A common fragmentation for N-acetylated compounds, involving the cleavage of the acetyl group to lose a neutral mass of 42.01 Da, resulting in the corresponding amine, 2-amino-6-chloro-3-nitropyridine (B151482).
Cleavage of the amide bond: This can lead to the formation of an acylium ion [CH₃CO]⁺ (m/z ≈ 43.02) and the 6-chloro-3-nitropyridin-2-amine radical cation.
Loss of the nitro group (NO₂): The molecule may lose a mass of 46.01 Da corresponding to the nitro group.
Analyzing the exact masses of these fragment ions via HRMS allows for the unambiguous assignment of their elemental compositions, thereby confirming the proposed fragmentation mechanisms and reinforcing the structural assignment.
Multinuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Elucidation
NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the assignment of all proton and carbon signals and establishes the connectivity within the molecule.
¹H NMR: The proton spectrum is expected to be relatively simple, showing three distinct signals:
Two doublets in the aromatic region corresponding to the two coupled protons on the pyridine (B92270) ring (H-4 and H-5). The strong electron-withdrawing effects of the nitro group at C-3 and the chloro group at C-6 would shift these protons downfield. H-4 is expected to be a doublet coupled to H-5, and H-5 would be a doublet coupled to H-4.
A singlet in the aliphatic region for the three protons of the acetyl methyl group.
A broad singlet for the amide (N-H) proton, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR: The ¹³C NMR spectrum should display all seven carbon signals.
The carbonyl carbon (C=O) of the acetamide (B32628) group is expected to appear significantly downfield, typically in the 168-170 ppm range. rsc.org
The methyl carbon of the acetyl group will be found far upfield.
The five carbons of the pyridine ring will have distinct chemical shifts influenced by their substituents. The carbons directly attached to the electronegative nitro (C-3), chloro (C-6), and acetamido (C-2) groups will show significant shifts.
¹⁵N NMR: The ¹⁵N NMR spectrum would provide valuable information on the electronic environment of the three distinct nitrogen atoms.
The pyridine ring nitrogen chemical shift is sensitive to substitution and electronic effects.
The nitro group nitrogen typically resonates in a specific downfield region.
The amide nitrogen chemical shift would confirm the acetamido functionality.
Predicted ¹H and ¹³C NMR Data
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Acetamide | ||
| CH₃ | ~2.3 | ~25 |
| C=O | - | ~169 |
| NH | ~10.0 (broad) | - |
| Pyridine Ring | ||
| C-2 | - | ~148 |
| C-3 | - | ~145 |
| H-4 | ~8.6 (d) | ~138 |
| C-4 | ||
| H-5 | ~7.6 (d) | ~125 |
| C-5 |
Note: These are estimated values based on analogous compounds and substituent effects. Actual experimental values may vary.
2D-NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete molecular framework.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. A key cross-peak would be observed between the H-4 and H-5 protons of the pyridine ring, confirming their adjacency.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would show correlations for H-4/C-4, H-5/C-5, and the acetyl CH₃ protons with the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular fragments. Key expected correlations are summarized in the table below.
Expected Key HMBC Correlations
| Proton(s) | Correlated Carbon(s) | Structural Information Confirmed |
|---|---|---|
| NH | C=O, C-2 | Confirms the amide linkage to the pyridine ring at the C-2 position. |
| CH₃ | C=O | Confirms the acetyl group structure. |
| H-4 | C-2, C-6, C-5 | Establishes connectivity within the pyridine ring. |
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insight into the molecule's preferred conformation. A key NOE might be observed between the amide N-H proton and the H-4 proton of the pyridine ring, which would help define the rotational orientation of the acetamide group relative to the pyridine ring.
Solid-state NMR (SSNMR) is a powerful, non-destructive technique for characterizing the structure of materials in their solid form. researchgate.netresearchgate.net It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. rsc.orgeuropeanpharmaceuticalreview.com Different polymorphs can have distinct physical properties, including solubility and stability.
In an SSNMR experiment, such as ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS), the chemical shifts are highly sensitive to the local molecular environment, including molecular conformation and intermolecular packing in the crystal lattice. acs.org If this compound exists in different polymorphic forms, each form would likely produce a unique ¹³C SSNMR spectrum. The number of distinct signals for a given carbon in the spectrum can also indicate the number of crystallographically inequivalent molecules in the asymmetric unit of the crystal. researchgate.net While no specific SSNMR studies have been reported for this compound, the technique remains a vital tool for the comprehensive characterization of its solid forms.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. mdpi.commdpi.com It provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and how it packs into a crystal lattice.
Although a crystal structure for this compound is not publicly available, analysis of related structures allows for a well-founded prediction of its key structural features. researchgate.netresearchgate.net
The structure of this compound is expected to exhibit several key conformational features. The pyridine ring itself will be largely planar. A significant feature would be the potential for an intramolecular hydrogen bond between the amide proton (N-H) and one of the oxygen atoms of the adjacent nitro group. Such an interaction would create a stable six-membered ring-like structure, significantly restricting the rotation around the C2-N(amide) bond and enforcing a co-planar arrangement between the acetamide group and the pyridine ring. This type of intramolecular hydrogen bonding is a common feature in ortho-substituted nitroanilines and related structures. researchgate.net
The bond lengths and angles are expected to conform to standard values for substituted pyridine and acetamide fragments. The C-NO₂ and C-Cl bonds will reflect the covalent radii of the respective atoms. The amide linkage will exhibit partial double-bond character, resulting in a C-N bond that is shorter than a typical single bond.
Table of Expected Bond Parameters
| Parameter | Expected Value |
|---|---|
| Bond Lengths (Å) | |
| C-C (pyridine) | 1.38 - 1.40 |
| C-N (pyridine) | 1.33 - 1.35 |
| C-Cl | ~1.74 |
| C-NO₂ | ~1.47 |
| N=O | ~1.22 |
| C-N (amide) | ~1.35 |
| C=O (amide) | ~1.23 |
| **Bond Angles (°) ** | |
| C-C-C (pyridine) | 118 - 121 |
| C-N-C (pyridine) | ~117 |
| O-N-O | ~125 |
Definitive confirmation of these structural details awaits the successful growth of a single crystal suitable for SCXRD analysis.
Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, halogen bonding, π-stacking)
A crystal structure analysis of this compound would reveal how individual molecules are arranged in the solid state. This arrangement, or crystal packing, is governed by various non-covalent intermolecular interactions. Key interactions that would be investigated include:
Hydrogen Bonding: The amide group (-CONH-) provides a hydrogen bond donor (N-H) and an acceptor (C=O), making it highly likely to form intermolecular hydrogen bonds. These could link molecules into chains, dimers, or more complex three-dimensional networks, significantly influencing the crystal's stability.
Halogen Bonding: The chlorine atom on the pyridine ring could act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the oxygen atoms of the nitro or amide groups, or the nitrogen of the pyridine ring.
Without experimental crystallographic data, the specific motifs and geometries of these interactions for this compound remain undetermined.
Polymorphism and Co-crystallization Studies
Polymorphism: This phenomenon describes the ability of a compound to crystallize in multiple different crystal structures, known as polymorphs. Each polymorph can have distinct physical properties. A comprehensive study on this compound would involve screening for different polymorphic forms by varying crystallization conditions (e.g., solvent, temperature, pressure). However, no such polymorphism studies have been reported in the available literature for this compound.
Co-crystallization: This involves crystallizing the target compound with another distinct molecule (a co-former) to create a new crystalline solid with a unique structure. This technique is often used to modify physicochemical properties. There are no published reports on the co-crystallization of this compound.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy is a fundamental tool for identifying the functional groups within a molecule. For this compound, an experimental FT-IR or Raman spectrum would be expected to show characteristic vibrational bands. While an experimental spectrum is not available, the expected regions for key vibrations can be predicted.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Amide (N-H) | Stretching | 3100 - 3400 |
| Amide (C=O) | Stretching (Amide I) | 1650 - 1700 |
| Amide (N-H) | Bending (Amide II) | 1500 - 1580 |
| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 |
| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 |
| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 |
This table is predictive and not based on experimental data for the title compound.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
UV-Vis Spectroscopy: This technique provides information about the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound would be expected to show absorptions corresponding to π → π* and n → π* transitions. The primary chromophore is the nitropyridine ring system. The nitro group and chlorine atom, as substituents on the pyridine ring, would influence the energy of these transitions and thus the position of the maximum absorption wavelengths (λmax).
Fluorescence Spectroscopy: Emission spectroscopy determines if a molecule fluoresces after absorbing light. Many nitroaromatic compounds are known to have very low or no fluorescence (a phenomenon known as quenching), as the excited state energy is often dissipated through non-radiative pathways. An experimental study would be required to determine if this compound exhibits any emissive properties.
No experimental UV-Vis or fluorescence spectra for this compound have been published.
Computational and Theoretical Investigations of N 6 Chloro 3 Nitropyridin 2 Yl Acetamide
Quantum Chemical Calculations (DFT, Ab Initio) for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the molecular geometry and electronic structure of N-(6-chloro-3-nitropyridin-2-yl)acetamide. arxiv.org DFT has become a popular method due to its balance of computational cost and accuracy, while ab initio methods, though more computationally intensive, can provide highly accurate results. arxiv.org These calculations can determine the most stable three-dimensional arrangement of atoms and provide a detailed picture of the electron distribution within the molecule.
The optimized geometry of this compound can be predicted using methods like DFT with a suitable basis set (e.g., B3LYP/6-311G(d,p)). The geometry optimization process seeks to find the lowest energy conformation of the molecule. For this compound, key structural features include the planar pyridine (B92270) ring and the attached acetamide (B32628) group.
Conformational analysis would investigate the rotational barrier around the C-N bond connecting the pyridine ring and the acetamide group. Due to steric hindrance and potential intramolecular hydrogen bonding between the amide proton and the nitro group or the ring nitrogen, the molecule is expected to have a relatively rigid conformation. The planarity of the pyridyl and acetamide moieties is a key aspect to be investigated. X-ray crystallographic data of a related, more complex molecule, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, revealed a nearly planar arrangement of the 6-chloro-3-nitropyridin-2-ylamino fragment, suggesting a similar planarity can be expected for this compound. mdpi.com
Table 1: Predicted vs. Experimental Geometrical Parameters (Hypothetical)
| Parameter | Predicted (DFT/B3LYP) | Experimental (X-ray of a derivative) mdpi.com |
| C-Cl Bond Length (Å) | Data not available | Data not available for direct comparison |
| C-N (acetamide) Bond Length (Å) | Data not available | Data not available for direct comparison |
| N-C=O Bond Angle (°) | Data not available | Data not available for direct comparison |
| Dihedral Angle (Pyridine-Amide) (°) | Data not available | Data not available for direct comparison |
| Note: This table is hypothetical and for illustrative purposes. Specific computational studies on this compound are not publicly available. |
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. mdpi.com
For this compound, the HOMO is expected to be localized on the electron-rich acetamide group and the pyridine ring, while the LUMO is likely to be centered on the electron-deficient pyridine ring, particularly on the carbon atoms bearing the chloro and nitro substituents, and on the nitro group itself. The electron-withdrawing nature of the nitro and chloro groups lowers the energy of the LUMO, making the molecule susceptible to nucleophilic attack.
From the HOMO and LUMO energies, various reactivity indices can be calculated:
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Electrophilicity Index (ω): ω = χ² / (2η)
Table 2: Calculated Electronic Properties (Hypothetical)
| Parameter | Value (eV) |
| EHOMO | Data not available |
| ELUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
| Ionization Potential | Data not available |
| Electron Affinity | Data not available |
| Electronegativity | Data not available |
| Chemical Hardness | Data not available |
| Electrophilicity Index | Data not available |
| Note: This table is hypothetical. Specific computational studies on this compound are not publicly available. |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule. The MEP is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically represents regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), susceptible to nucleophilic attack.
In this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and acetamide groups, as well as the nitrogen of the pyridine ring. The hydrogen atom of the amide group and the carbon atoms attached to the chlorine and nitro groups would exhibit a positive potential. This charge distribution is a direct consequence of the different electronegativities of the atoms and the resonance effects within the molecule.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Computational methods can predict spectroscopic parameters, which can be compared with experimental data to validate the calculated structure and electronic properties.
IR Frequencies: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies can be used to assign the vibrational modes observed in an experimental IR spectrum. For this compound, key vibrational modes would include the N-H stretch, C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro group. Experimental IR data for a related derivative showed characteristic peaks at 3326 cm⁻¹ (N-H stretch) and 1570 cm⁻¹ (C=O stretch). mdpi.com
NMR Chemical Shifts: The prediction of NMR chemical shifts is a powerful tool for structure elucidation. Methods like GIAO (Gauge-Including Atomic Orbital) are commonly used. The chemical shifts of ¹H and ¹³C nuclei in this compound would be influenced by the electron-withdrawing groups, which would generally lead to downfield shifts for the protons and carbons of the pyridine ring. Experimental ¹H NMR data for a derivative showed signals for the pyridyl protons in the downfield region. mdpi.com
Table 3: Comparison of Experimental and Predicted Spectroscopic Data (Hypothetical)
| Spectroscopic Data | Experimental (Derivative) mdpi.com | Predicted (DFT) |
| IR: N-H Stretch (cm⁻¹) | 3326 | Data not available |
| IR: C=O Stretch (cm⁻¹) | 1570 | Data not available |
| ¹H NMR: Pyridyl-H (ppm) | Varies | Data not available |
| ¹³C NMR: Pyridyl-C (ppm) | Varies | Data not available |
| Note: This table is hypothetical. Specific computational studies on this compound are not publicly available. |
Reaction Mechanism Elucidation via Computational Transition State Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. nih.govrsc.org For this compound, a key reaction is nucleophilic aromatic substitution (SNAr), where the chloro group is replaced by a nucleophile.
The high electrophilicity of the pyridine ring, enhanced by the nitro group, facilitates this reaction. Computational transition state analysis can be used to model the reaction pathway, including the formation of the Meisenheimer complex (the intermediate in an SNAr reaction). By calculating the energy profile of the reaction, one can determine the rate-limiting step and understand the factors that control the regioselectivity of the reaction. For instance, in the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, a regioselective SNAr reaction is a key step. mdpi.com
Molecular Dynamics Simulations (e.g., for interactions with non-biological surfaces or model systems)
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. While often used to study interactions with biological macromolecules, MD simulations can also be employed to investigate the interaction of the molecule with non-biological surfaces or in different solvent environments.
For example, MD simulations could model the adsorption of this compound onto a metallic or polymeric surface, providing insights into the orientation and binding energy of the molecule on the surface. Such studies are relevant in materials science applications.
No specific studies on the molecular dynamics simulations of this compound with non-biological surfaces or model systems are currently available in the public domain.
Quantitative Structure-Property Relationship (QSPR) Studies (e.g., related to physical properties, excluding biological activity)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. These models are invaluable tools in chemical and pharmaceutical sciences for predicting the properties of novel or unmeasured compounds, thereby saving time and resources. While specific QSPR studies dedicated exclusively to this compound are not extensively documented in publicly available literature, the principles of QSPR are broadly applicable, and studies on structurally related compounds can provide significant insights.
The fundamental premise of QSPR is that the physical properties of a chemical compound are intrinsically linked to its molecular structure. By quantifying various aspects of a molecule's structure using numerical values known as molecular descriptors, statistical models can be developed to predict properties of interest. This process typically involves three key stages: the generation of molecular descriptors, the selection of the most relevant descriptors, and the development and validation of a regression model.
For a molecule like this compound, a wide array of molecular descriptors can be calculated to build a robust QSPR model. These descriptors fall into several categories:
Constitutional Descriptors: These are the simplest descriptors and include counts of atoms, bonds, molecular weight, and molecular formula.
Topological Descriptors: These numerical indices describe the connectivity of atoms within the molecule, reflecting its size, shape, and degree of branching.
Geometrical Descriptors: These are derived from the 3D coordinates of the atoms and describe the spatial arrangement of the molecule, including molecular surface area and volume.
Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide information about the electronic properties of the molecule, such as dipole moment, frontier orbital energies (HOMO and LUMO), and partial atomic charges.
Research on substituted pyridines has demonstrated the successful application of QSPR in correlating theoretical molecular descriptors with a range of physical properties, including melting points, boiling points, and octanol-water partition coefficients. iupac.org For instance, a study on a diverse set of organic compounds found a two-parameter model could predict boiling points with a high degree of accuracy. iupac.org Such models often reveal that specific descriptors have a clear physical meaning and are directly connected to the property being studied. iupac.org
In the context of this compound, a hypothetical QSPR model for predicting a property like its melting point would involve a dataset of structurally similar compounds with experimentally determined melting points. Molecular descriptors for each compound in the series would be calculated. Using statistical techniques such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVM), a mathematical equation linking the most influential descriptors to the melting point would be established.
For example, a simplified hypothetical MLR model might take the form:
Melting Point = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn*(Descriptor n)
Where c0, c1, c2, ... cn are regression coefficients determined from the statistical analysis.
The predictive power and robustness of the developed QSPR model are then rigorously assessed through internal and external validation techniques.
The following table illustrates the types of molecular descriptors that would be relevant for developing QSPR models for this compound and its analogs.
| Descriptor Category | Examples of Descriptors | Relevance to Physical Properties |
| Constitutional | Molecular Weight, Atom Counts (C, H, N, O, Cl) | Correlates with bulk properties like boiling point and density. |
| Topological | Wiener Index, Randić Index, Kier & Hall Shape Indices | Encodes information about molecular size, branching, and cyclicity, which influences intermolecular forces. |
| Geometrical | Molecular Surface Area, Molecular Volume | Relates to solubility and transport properties. |
| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies, Polarizability | Influences intermolecular interactions, particularly in polar compounds, affecting properties like melting point and solubility. |
Studies on other classes of compounds, such as acetamide derivatives, have also shown the utility of QSPR, although often in the context of biological activity (QSAR). nih.govresearchgate.net Nevertheless, the methodologies for descriptor calculation and model development are directly transferable to the prediction of physical properties. nih.govresearchgate.net The development of QSPR models for nitro compounds is another area of active research, given their importance in various chemical fields.
Advanced Applications of N 6 Chloro 3 Nitropyridin 2 Yl Acetamide and Its Derivatives in Chemical Science
Role as a Synthetic Intermediate for Complex Heterocycles and Organic Molecules
The strategic placement of functional groups on the pyridine (B92270) ring makes N-(6-chloro-3-nitropyridin-2-yl)acetamide a highly useful intermediate in organic synthesis. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, while the nitro group at the 3-position can be reduced to an amino group, which can then undergo further reactions. google.com This dual reactivity allows for the stepwise construction of intricate molecular architectures. The acetamido group also influences the reactivity of the ring and can be hydrolyzed if necessary. This multifunctionality is key to its role as a precursor for a diverse range of more complex chemical structures. researchgate.net
The chloropyridine framework is a core structural motif in numerous agrochemicals, particularly in the neonicotinoid class of insecticides. jocpr.com this compound serves as a valuable starting material or intermediate for synthesizing these active ingredients. The synthesis of such compounds often involves the chemical modification of the chloro and nitro groups. For instance, the chlorine atom can be displaced by various nucleophiles to introduce different functionalities, while the nitro group can be reduced to an amine, which is a key step in building the toxicophore of certain pesticides. google.com
The structural similarity of this compound to known metabolites of commercial pesticides, such as acetamiprid, underscores its importance in the field. jsbms.jpnih.gov For example, the related compound N-[(6-chloropyridin-3-yl)methyl]acetamide is a known metabolite of acetamiprid. jsbms.jp This relationship highlights the utility of this compound and its isomers as scaffolds for designing new pesticide candidates and for synthesizing reference compounds needed for metabolic and environmental studies. jsbms.jpnih.gov
| Compound Class | Structural Motif | Relevance to Agrochemicals | Reference |
|---|---|---|---|
| Neonicotinoids | Chloropyridine | Core scaffold for insecticides like Acetamiprid, acting on nicotinic acetylcholine (B1216132) receptors. | jocpr.com |
| Chloroacetamide Herbicides | N-substituted 2-chloroacetamide | Active group in herbicides like Alachlor; the chloroacetamide moiety is crucial for biological activity. | nih.govijpsr.info |
| Pyridine Fungicides | Substituted Pyridine Ring | The pyridine ring is a common feature in various fungicides, where substituents tune the activity and spectrum. | semanticscholar.org |
While direct application as a fluorescent probe is not extensively documented, the molecular structure of this compound contains the essential features of a push-pull fluorophore. The electron-donating acetamido group and the electron-withdrawing nitro group create a charge polarization across the aromatic pyridine ring. This type of electronic arrangement is fundamental to the design of many organic dyes and fluorescent probes. nih.gov
The photophysical properties, such as absorption and emission wavelengths, of such a scaffold could potentially be fine-tuned by chemically modifying the substituents. frontiersin.org The chlorine atom at the 6-position serves as a convenient reactive handle for covalently attaching this potential fluorophore to other molecules, such as biomolecules or polymers, to probe biological systems or create functional materials. nih.gov The fluorescence of nitropyridine-based compounds is often sensitive to the local environment, making them potential candidates for developing sensors that respond to changes in polarity or viscosity.
The structure of this compound is well-suited for development into specialized ligands for metal-based catalysis. The pyridine nitrogen and the nitrogen or oxygen atoms of the acetamido group possess lone pairs of electrons capable of coordinating with transition metal centers. This arrangement could form the basis for bidentate ligands.
Through chemical modification, more complex ligand systems can be synthesized. For example, the substitution of the chlorine atom with another coordinating group (such as a phosphine (B1218219) or another N-heterocycle) could yield tridentate or higher-order polydentate ligands. The electronic properties of the resulting ligand, and consequently the reactivity of the metal catalyst it coordinates to, can be systematically adjusted by the strong electron-withdrawing effect of the nitro group. This tunability is a critical aspect of modern catalyst design, allowing for the optimization of catalytic activity and selectivity for specific chemical transformations.
Potential in Material Science Applications (e.g., polymer monomers, functional materials)
In material science, this compound and its derivatives represent potential monomers for the synthesis of functional polymers. The presence of reactive functional groups allows for its incorporation into polymer chains through various polymerization techniques.
One potential route involves the chemical modification of the compound to introduce polymerizable groups. For instance, reduction of the nitro group to an amine would yield a diamine-like structure that could be reacted with diacyl chlorides to form polyamides. Alternatively, the chlorine atom could be replaced with a group containing a vinyl or acrylate (B77674) moiety, enabling free-radical polymerization.
Incorporating the substituted pyridine ring into a polymer backbone could impart specific properties to the resulting material. These properties might include enhanced thermal stability, specific optical characteristics (e.g., high refractive index or fluorescence), or metal-coordinating capabilities for applications in sensing or catalysis. nih.gov
Analytical Chemistry Applications for this compound (e.g., chromatographic standards, detection methods)
In the field of analytical chemistry, this compound is valuable as a reference standard, particularly in environmental and toxicological analysis. Given that structurally similar molecules are known metabolites of widely used neonicotinoid pesticides, this compound can serve as a certified reference material for their detection and quantification. jsbms.jp
The use of advanced analytical techniques, such as liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), allows for the precise identification and measurement of pesticide residues and their degradation products in complex matrices like soil, water, and biological tissues. jsbms.jp The availability of pure standards like this compound is crucial for method validation, calibration, and ensuring the accuracy of analytical results.
| Application | Technique | Purpose | Reference |
|---|---|---|---|
| Reference Standard | LC-MS/MS, GC-MS | Accurate quantification of pesticide metabolites in environmental and biological samples. | jsbms.jp |
| Metabolic Studies | LC-QTOF-MS | Identification and structural confirmation of metabolites from parent agrochemicals like Acetamiprid. | jsbms.jp |
| Method Development | HPLC, UPLC | Development and validation of new analytical methods for monitoring pollutants. | jsbms.jp |
Environmental Fate and Degradation Mechanisms of N 6 Chloro 3 Nitropyridin 2 Yl Acetamide Chemical Perspective
Photolytic Degradation Pathways under Simulated Environmental Conditions
Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by light energy, particularly from the sun. orst.edunih.gov For a pesticide or chemical to undergo direct photolysis in the environment, it must absorb light at wavelengths greater than 290 nm, which is the threshold for sunlight reaching the Earth's surface. nih.gov
Hydrolytic Stability and Mechanism of Degradation in Aqueous Media
Hydrolysis is a key chemical degradation process for many pesticides in aqueous environments, involving the cleavage of chemical bonds by reaction with water. orst.edu The structure of N-(6-chloro-3-nitropyridin-2-yl)acetamide contains two primary sites susceptible to hydrolysis: the C-Cl bond on the pyridine (B92270) ring and the amide linkage.
The hydrolysis of the chloro-substituent on a pyridine ring can occur, although it is generally a slow process under neutral environmental conditions. The rate of this reaction is influenced by pH and temperature. The hydrolysis of the acetamide (B32628) group can also occur under both acidic and alkaline conditions, leading to the formation of a carboxylic acid and an amine. nih.govnih.gov For some related chloroacetamide herbicides, hydrolysis is a significant degradation pathway. mdpi.com
The degradation half-life of a related compound, 6-Cl-PMNI, in buffer solutions at 25 °C was found to be between 111.8 and 288.8 days, indicating significant stability. acs.org However, the rate of hydrolysis can be accelerated by changes in pH and temperature. rsc.org For this compound, it can be hypothesized that hydrolysis would proceed via two main pathways:
Pathway A: Hydrolysis of the C-Cl bond: This would result in the substitution of the chlorine atom with a hydroxyl group, forming N-(6-hydroxy-3-nitropyridin-2-yl)acetamide.
Pathway B: Hydrolysis of the amide bond: This would cleave the acetamide linkage, yielding 6-chloro-3-nitropyridin-2-amine and acetic acid.
The predominant pathway and the rate of degradation would be dependent on specific environmental conditions such as pH, temperature, and the presence of catalysts.
Table 1: Potential Hydrolytic Degradation Pathways of this compound
| Pathway | Description | Potential Primary Products |
| A | Nucleophilic substitution of the chlorine atom by a hydroxyl group. | N-(6-hydroxy-3-nitropyridin-2-yl)acetamide |
| B | Cleavage of the amide bond. | 6-chloro-3-nitropyridin-2-amine and Acetic acid |
Biotransformation Mechanisms by Microorganisms (focus on chemical transformations)
Microbial degradation is a critical process in the environmental breakdown of many organic compounds, including pesticides. orst.edu Microorganisms possess a diverse array of enzymes that can catalyze the transformation of complex organic molecules into simpler, less harmful substances. frontiersin.org For this compound, several biotransformation reactions can be anticipated based on studies of related compounds.
A common initial step in the microbial degradation of nitroaromatic compounds is the reduction of the nitro group (-NO2) to an amino group (-NH2). frontiersin.org This transformation significantly alters the chemical properties of the molecule, often making it more susceptible to further degradation.
Another potential biotransformation is the hydroxylation of the pyridine ring, catalyzed by microbial monooxygenases or dioxygenases. This introduces a hydroxyl group (-OH) onto the ring, which can facilitate ring cleavage. Fungal species, such as those from the genera Aspergillus and Penicillium, have been shown to be involved in the degradation of chlorinated herbicides through hydroxylation and other pathways. nih.gov
The acetamide group can also be a target for microbial enzymes. N-acetylation and deacetylation are known microbial transformation processes for aromatic amines and related compounds. orst.edu
Based on these general principles, a putative biotransformation pathway for this compound could involve one or more of the following steps:
Nitro-reduction: The nitro group is reduced to an amino group, forming N-(3-amino-6-chloropyridin-2-yl)acetamide.
Dechlorination: The chlorine atom is removed, which can occur under both aerobic and anaerobic conditions.
Hydroxylation: A hydroxyl group is introduced onto the pyridine ring.
Amide hydrolysis: The acetamide bond is cleaved to form 6-chloro-3-nitropyridin-2-amine.
The specific pathway and the microorganisms involved would depend on the environmental conditions and the microbial communities present.
Identification of Primary and Secondary Degradation Products
Based on the potential degradation pathways discussed above, a number of primary and secondary degradation products of this compound can be proposed. The identification of these products is crucial for a complete understanding of the environmental fate of the parent compound.
Primary Degradation Products:
From Hydrolysis:
N-(6-hydroxy-3-nitropyridin-2-yl)acetamide
6-chloro-3-nitropyridin-2-amine
Acetic acid
From Biotransformation:
N-(3-amino-6-chloropyridin-2-yl)acetamide (from nitro-reduction)
6-chloro-3-nitropyridin-2-amine (from amide hydrolysis)
Hydroxylated derivatives of the parent compound
Secondary Degradation Products:
Further degradation of the primary products could lead to a variety of smaller, more polar molecules. For example, the aminopyridine derivatives could undergo further transformation, and the pyridine ring itself could eventually be cleaved, leading to the formation of aliphatic compounds that can be mineralized to carbon dioxide, water, and inorganic ions. frontiersin.org The degradation of acetamiprid, a related neonicotinoid, has been shown to produce several intermediate metabolites, including N-methyl-(6-chloro-3-pyridyl) methylamine (B109427) and 6-chloronicotinic acid. frontiersin.orgnih.gov
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Primary Degradation Product | Potential Secondary Degradation Products |
| Hydrolysis (C-Cl cleavage) | N-(6-hydroxy-3-nitropyridin-2-yl)acetamide | Further degradation of the pyridine ring |
| Hydrolysis (Amide cleavage) | 6-chloro-3-nitropyridin-2-amine, Acetic acid | Further degradation of the aminopyridine |
| Biotransformation (Nitro-reduction) | N-(3-amino-6-chloropyridin-2-yl)acetamide | Dechlorinated and/or hydroxylated derivatives |
| Biotransformation (Amide hydrolysis) | 6-chloro-3-nitropyridin-2-amine | Further degradation of the aminopyridine |
Conclusion and Future Research Directions on N 6 Chloro 3 Nitropyridin 2 Yl Acetamide
Summary of Key Findings on N-(6-chloro-3-nitropyridin-2-yl)acetamide Chemistry
The chemistry of this compound is primarily characterized by its role as a functionalized pyridine (B92270) building block in organic synthesis. The compound possesses a unique arrangement of substituents on the pyridine ring: a chloro group at the 6-position, a nitro group at the 3-position, and an acetamido group at the 2-position. This substitution pattern governs its reactivity, making it a valuable intermediate.
Key findings have demonstrated its utility in nucleophilic aromatic substitution (SNAr) reactions. For instance, it can be synthesized through the regioselective reaction of a primary amine with 2,6-dichloro-3-nitropyridine (B41883). mdpi.com The presence of the electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack. The substitution occurs selectively at the 2-position over the 6-position, a critical aspect for controlled synthesis. mdpi.com
Furthermore, this compound itself serves as a precursor for more complex molecules. The remaining chlorine atom at the 6-position is susceptible to substitution, allowing for the sequential introduction of different functionalities. This has been exploited in the synthesis of potential protein kinase inhibitors, where the chloro group is displaced by another amine-containing molecule in a subsequent SNAr reaction. mdpi.com The intramolecular hydrogen bond observed between the nitro group and the diarylamine NH in derivative structures is a significant finding that influences molecular conformation. mdpi.com
The fundamental properties of this compound are documented in various chemical databases, providing a baseline for its identity and characteristics.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 139086-97-8 | chemicalbook.comsigmaaldrich.com |
| Molecular Formula | C7H6ClN3O3 | sigmaaldrich.com |
| Molecular Weight | 215.59 g/mol | nih.gov |
| InChIKey | TWNSKFDHCYKQJL-UHFFFAOYSA-N | sigmaaldrich.com |
Unexplored Reactivity and Synthetic Opportunities
While its role in SNAr reactions is established, the full synthetic potential of this compound remains largely untapped. Several avenues for future research exist:
Exploration of Diverse Nucleophiles: Research has primarily focused on N-nucleophiles for substitution at the 6-position. mdpi.com Future work could investigate reactions with a broader range of nucleophiles, including O-nucleophiles (alkoxides, phenoxides), S-nucleophiles (thiolates), and C-nucleophiles (carbanions, organometallics). This would significantly expand the library of accessible derivatives.
Metal-Catalyzed Cross-Coupling Reactions: The chlorine atom presents an opportunity for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions would enable the introduction of aryl, vinyl, alkynyl, and new amino groups, offering robust methods for carbon-carbon and carbon-heteroatom bond formation. Such strategies are widely used for the diversification of pyridine scaffolds. nih.gov
Modification of the Nitro Group: The nitro group is a versatile functional handle that has not been fully exploited in the context of this molecule. Its selective reduction to an amino group would yield N-(2-acetamido-6-chloropyridin-3-yl)amine, a highly functionalized diaminopyridine derivative. This new compound could serve as a scaffold for annulation reactions to build fused heterocyclic systems or for further differential functionalization.
Reactions of the Acetamido Group: The acetamido group itself offers avenues for modification. Hydrolysis would unmask the primary amine, providing a different reactive site on the pyridine ring. Alternatively, the N-H bond could be a site for further substitution or directed metallation.
Emerging Computational and Spectroscopic Techniques for this compound Research
Advancements in analytical and computational methods can provide deeper insights into the structure, reactivity, and potential applications of this compound and its derivatives.
Advanced Spectroscopic Analysis: The structural confirmation of a derivative of this compound utilized a suite of 2D NMR techniques (HSQC, HMBC, COSY, NOESY) and single-crystal X-ray diffraction. mdpi.com The systematic application of these methods to a wider range of new derivatives will be crucial for unambiguous structure elucidation and conformational analysis. Furthermore, advanced mass spectrometry techniques, such as liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), could be employed for in-depth analysis, similar to studies on related agrochemical metabolites. jsbms.jp This would be particularly valuable for identifying products from complex reaction mixtures or for metabolic studies of its biologically active derivatives.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict regioselectivity, and understand the electronic properties that govern the compound's reactivity. For example, computational studies could rationalize the observed selectivity in nucleophilic substitutions and guide the selection of substrates for future synthetic work. Predicted data, such as the collision cross-section (CCS) values available in public databases, can be correlated with experimental ion mobility-mass spectrometry data to enhance confidence in structural assignments. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Data for [M+H]+ Adduct
| Compound | Adduct | m/z | Predicted CCS (Ų) | Source |
|---|
This table shows data for an isomer, highlighting the type of computational data available for these structures.
Broader Implications of this compound Research for Pyridine Chemistry
Research into this compound contributes to the broader field of pyridine chemistry, a cornerstone of medicinal and materials science. nih.govnih.gov
The study of this compound provides valuable data on the regiochemical outcomes of reactions on polysubstituted pyridines. nih.gov Understanding how the interplay of activating (nitro) and directing (acetamido) groups influences reactivity is fundamental for designing efficient and selective syntheses of complex heterocyclic targets.
The use of this molecule as a building block for kinase inhibitors underscores the importance of functionalized pyridines in drug discovery. mdpi.com Kinases are a major class of drug targets, and the development of novel pyridine scaffolds is a continuous goal in medicinal chemistry. The synthetic routes developed and the structure-activity relationships (SAR) gleaned from its derivatives can inform future drug design projects.
Ultimately, the exploration of the chemistry of this compound enriches the synthetic chemist's toolbox, providing a versatile platform for creating diverse and complex molecules. The continued investigation into its reactivity and the application of modern analytical techniques will undoubtedly lead to new discoveries and applications in various fields of chemical science.
Q & A
Q. What are the optimized synthetic routes for N-(6-chloro-3-nitropyridin-2-yl)acetamide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Microwave-assisted synthesis is a viable approach for rapid and efficient preparation. For example, substituted pyridine derivatives can be synthesized via halogenated intermediates (e.g., 2-(2-halophenoxy)pyridin-3-amine) followed by acetylation . Optimize reaction parameters such as microwave power (100–150 W), temperature (80–120°C), and solvent polarity (e.g., DMF or acetonitrile). Catalytic systems like Pd/C or CuI may enhance regioselectivity during nitration . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. Which spectroscopic techniques are critical for confirming the structure of N-(6-chloro-3-nitropyridin-2-yl)acetamide?
- Methodological Answer :
- IR Spectroscopy : Identify characteristic peaks for C=O (~1650–1700 cm⁻¹), NO₂ (~1520 and 1350 cm⁻¹), and C-Cl (~750 cm⁻¹) .
- NMR Spectroscopy : Use ¹H NMR to resolve aromatic protons (δ 7.5–8.5 ppm for pyridine) and acetamide methyl groups (δ ~2.1 ppm). ¹³C NMR confirms carbonyl carbons (δ ~170 ppm) and nitro/chloro-substituted carbons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC or LC-MS to monitor degradation. Store the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Evaluate pH-dependent stability in buffers (e.g., PBS, pH 7.4) to simulate biological conditions .
Advanced Research Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
